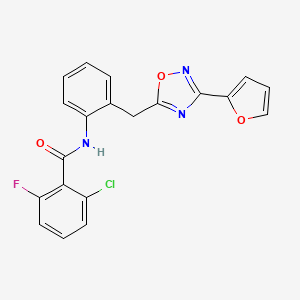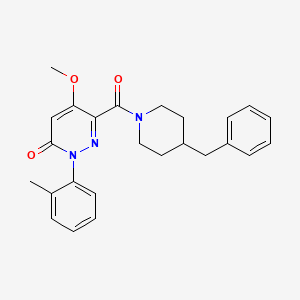
6-(4-Benzylpiperidine-1-carbonyl)-5-methoxy-2-(2-methylphenyl)pyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives related to the compound often involves multistep reactions, including Friedel-Crafts acylation, cyclization, condensation, and dehydrogenation processes. For instance, the synthesis of similar pyridazinone derivatives has been accomplished through acylation of o-cresylmethyl ether, followed by cyclization of intermediary g-keto acids with hydrazine hydrate, and further chemical modifications to achieve desired derivatives (Soliman & El-Sakka, 2011).
Molecular Structure Analysis
Molecular structure determinations often employ X-ray crystallography, revealing insights into bond lengths, valency angles, and overall molecular geometry. For similar compounds, X-ray analysis has provided detailed structural information, including the configuration of cyclohepta rings and the attachment points of various functional groups (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
The chemical reactivity of such compounds can vary widely, with activities including the ability to undergo condensation, cyclization, and substitution reactions. These properties are instrumental in further chemical modifications and derivatizations for specific applications (Barlin et al., 1994).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the compound's behavior in different environments. These properties are determined through a combination of experimental techniques, including spectroscopy and thermal analysis (Howson et al., 1988).
Chemical Properties Analysis
Chemical properties, including reactivity towards various reagents, stability under different conditions, and interactions with biological molecules, are central to the compound's applications in medicinal chemistry and material science. Studies often explore these properties through synthetic modifications and bioassay evaluations (Contreras et al., 2001).
科学的研究の応用
Synthesis and Chemical Properties
Researchers have developed various methods for synthesizing novel pyridine derivatives, including the compound of interest, emphasizing the versatility of these compounds in chemical synthesis. For example, a study detailed the synthesis of a range of pyridine and fused pyridine derivatives to explore their potential biological activities (E. M. Flefel et al., 2018). These compounds were evaluated for antimicrobial and antioxidant activities, showcasing the broad applicability of such molecules in medicinal chemistry.
Biological Activities and Pharmacophore Design
The biological evaluation of pyridine derivatives has led to insights into their potential as pharmacological agents. For instance, one study focused on alpha(1)-adrenoceptor antagonists, designing and synthesizing new compounds based on a three-dimensional pharmacophore model. This research aimed at identifying compounds with significant alpha(1)-AR blocking properties, demonstrating the compound's relevance in designing receptor-specific drugs (L. Betti et al., 2002).
Antioxidant and Antimicrobial Potential
Another facet of research on pyridine derivatives includes their antioxidant and antimicrobial efficacy. A study synthesized novel oxime esters based on a piperidin-4-one core and evaluated their biological properties. This research revealed that certain compounds exhibited significant antioxidant and antibacterial activities, underscoring the potential of pyridine derivatives in developing new antimicrobial agents (S. T. Harini et al., 2014).
特性
IUPAC Name |
6-(4-benzylpiperidine-1-carbonyl)-5-methoxy-2-(2-methylphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-18-8-6-7-11-21(18)28-23(29)17-22(31-2)24(26-28)25(30)27-14-12-20(13-15-27)16-19-9-4-3-5-10-19/h3-11,17,20H,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDQJSNGTUWHRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Benzylpiperidine-1-carbonyl)-5-methoxy-2-(2-methylphenyl)pyridazin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-2-((2-oxo-2-phenylethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2489111.png)
![7-(4-methoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2489113.png)
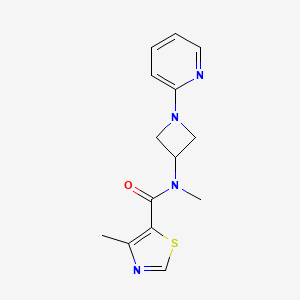
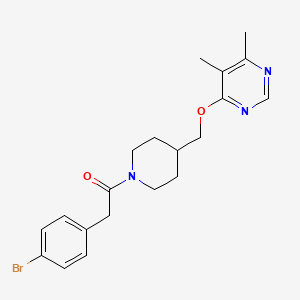
![(2Z)-N-acetyl-6-chloro-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2489117.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2489122.png)
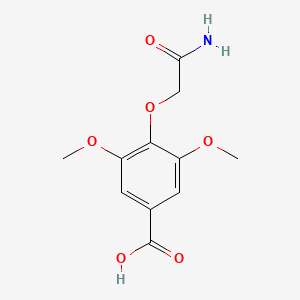
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-9-methylpurin-6-amine](/img/structure/B2489124.png)
![8-(4-methoxyphenyl)-2-(2-oxopropyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2489125.png)
![2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2489127.png)
![(E)-4-(Dimethylamino)-N-[(1-methyl-3,4-dihydroisochromen-1-yl)methyl]but-2-enamide](/img/structure/B2489131.png)
![Benzo[d][1,3]dioxol-5-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2489132.png)
![N-(2,3-dimethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2489133.png)
